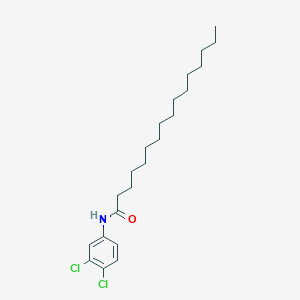

N-(3,4-dichlorophenyl)hexadecanamide

CAS No.: 72298-81-8

Cat. No.: VC16056101

Molecular Formula: C22H35Cl2NO

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72298-81-8 |

|---|---|

| Molecular Formula | C22H35Cl2NO |

| Molecular Weight | 400.4 g/mol |

| IUPAC Name | N-(3,4-dichlorophenyl)hexadecanamide |

| Standard InChI | InChI=1S/C22H35Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)25-19-16-17-20(23)21(24)18-19/h16-18H,2-15H2,1H3,(H,25,26) |

| Standard InChI Key | RXUZBXOTBIUGRU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Introduction

N-(3,4-dichlorophenyl)hexadecanamide is an organic compound with the molecular formula C22H35Cl2NO and a molecular weight of 400.436 g/mol. This compound belongs to the class of amides and is characterized by the presence of a long hexadecanamide chain and a dichlorophenyl group. These structural components impart unique physicochemical and biological properties, making it a valuable molecule in various fields of scientific research.

Laboratory Synthesis

The synthesis typically involves the reaction of 3,4-dichloroaniline with hexadecanoic acid or its derivatives under coupling conditions. A commonly used coupling agent is dicyclohexylcarbodiimide (DCC), which facilitates amide bond formation.

Reaction Scheme:

Industrial Production

On an industrial scale, similar reaction conditions are employed but optimized for higher yields and purity. Techniques such as recrystallization or chromatography are used for purification.

Applications in Scientific Research

N-(3,4-dichlorophenyl)hexadecanamide has been studied for its diverse applications across multiple domains:

-

Chemistry:

-

Used as an intermediate in synthesizing more complex molecules.

-

Studied for its role in organic synthesis due to its stable amide bond.

-

-

Biology:

-

Investigated for interactions with biomolecules.

-

Explored for potential biological activities such as enzyme inhibition.

-

-

Medicine:

-

Considered a lead compound in drug development due to its unique structure.

-

Potential therapeutic properties are under investigation.

-

-

Industrial Use:

-

Utilized in producing specialty chemicals and materials.

-

Mechanism of Action

The exact mechanism of action of N-(3,4-dichlorophenyl)hexadecanamide remains under study, but preliminary research suggests that it interacts with specific molecular targets such as enzymes or receptors. These interactions may modulate biological pathways, leading to potential therapeutic effects.

Comparison with Related Compounds

| Compound | Structural Difference | Key Properties |

|---|---|---|

| Hexadecanamide | Lacks dichlorophenyl group | Simpler structure; less bioactive |

| N-(3,4-dichlorophenyl)octadecanamide | Longer alkyl chain | Increased hydrophobicity |

| N-(3,4-dichlorophenyl)decanamide | Shorter alkyl chain | Reduced hydrophobicity |

The dichlorophenyl group in N-(3,4-dichlorophenyl)hexadecanamide differentiates it from simpler amides by enhancing its chemical reactivity and biological potential.

Future Research Directions

Further studies are required to:

-

Elucidate the detailed molecular targets and pathways influenced by this compound.

-

Explore its therapeutic potential in areas such as antimicrobial or anticancer drug development.

-

Optimize synthesis methods for better efficiency and sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume